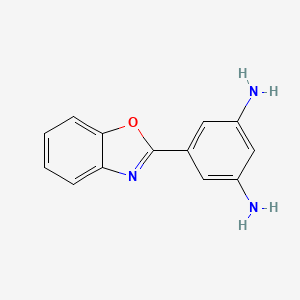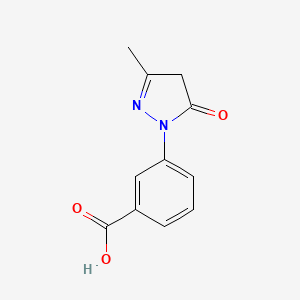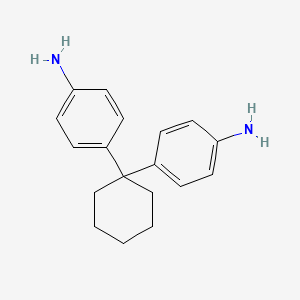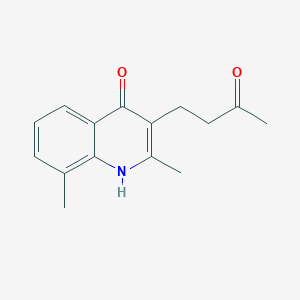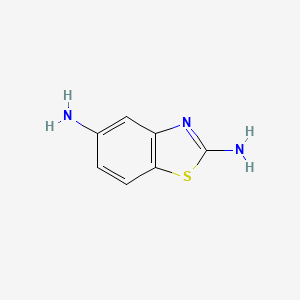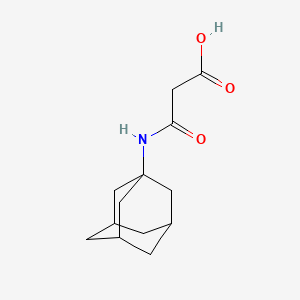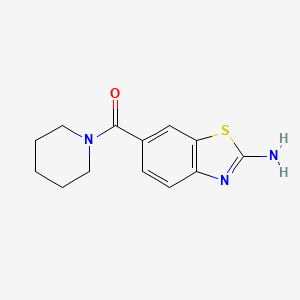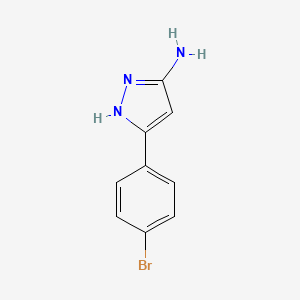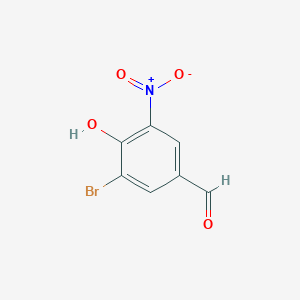
3-Bromo-4-hydroxy-5-nitrobenzaldehyde
Descripción general
Descripción
3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4BrNO4 . It has a molecular weight of 246.02 . This compound is used as an intermediate in the synthesis of small-molecule inhibitors of the PDZ domain of PICK1 .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is 1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H . The InChI key is QBGJRIICMHIJJR-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 3-Bromo-4-hydroxy-5-nitrobenzaldehyde can be involved in a reaction with 3-bromo-benzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide .Physical And Chemical Properties Analysis
3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a solid at room temperature .Aplicaciones Científicas De Investigación
-
Synthesis of Novel Amodiaquine Analogs
- Field : Organic Chemistry
- Application : 4-Hydroxy-3-nitrobenzaldehyde, a similar compound, is used in the synthesis of novel amodiaquine analogs .
- Method : The exact method of synthesis is not specified, but it likely involves a reaction between 4-Hydroxy-3-nitrobenzaldehyde and another compound to form the amodiaquine analog .
- Results : The results or outcomes of this synthesis are not specified .
-
Synthesis of Hydrazones
-
Synthesis of (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide
- Field : Organic Chemistry
- Application : 4-Hydroxy-3-nitrobenzaldehyde reacts with 3-bromobenzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide .
- Method : The synthesis involves a reaction between 4-Hydroxy-3-nitrobenzaldehyde and 3-bromobenzohydrazide in methanol .
- Results : The results or outcomes of this synthesis are not specified .
-
Synthesis of Small-Molecule Inhibitor of the PDZ Domain of PICK1
- Field : Biochemistry
- Application : 3-Bromo-4-nitrobenzaldehyde is used as an intermediate in the synthesis of a small-molecule inhibitor of the PDZ domain of PICK1 .
- Method : The exact method of synthesis is not specified, but it likely involves a reaction between 3-Bromo-4-nitrobenzaldehyde and another compound to form the inhibitor .
- Results : The results or outcomes of this synthesis are not specified .
-
Preparation of 3,4-Dihydroxy-5-Nitrobenzaldehyde
- Field : Organic Chemistry
- Application : 3,4-Dihydroxy-5-nitrobenzaldehyde, which is an important intermediate in the synthesis of several pharmaceutically important compounds having 5-substituted 3-nitrocatechol structure, e.g., entacapone .
- Method : The preparation involves reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent comprising zinc chloride, water, and hydrogen chloride .
- Results : The results or outcomes of this preparation are not specified .
-
Synthesis of Coenzyme Q
- Field : Biochemistry
- Application : An important intermediate for the chemical synthesis of coenzyme Q is 2,3-dimethoxy-5-methyl-1,4-benzoquinone, which is accessible in a four-step synthesis from 5-nitrovanillin via 3,4-dimethoxy-5-nitrobenzaldehyde .
- Method : The exact method of synthesis is not specified, but it likely involves a reaction between 5-nitrovanillin and another compound to form the coenzyme Q .
- Results : The results or outcomes of this synthesis are not specified .
-
Treatment of Hyperuricemia and Gout
- Field : Medicine
- Application : Demethylation of 5-nitrovanillin by ether cleavage using hydrobromic acid or using lithium hydroxide and thiophenol in NMP leads to 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), which is being discussed as an active ingredient for the treatment of hyperuricemia and gout .
- Method : The treatment involves the use of 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) as an active ingredient .
- Results : The results or outcomes of this treatment are not specified .
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGJRIICMHIJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363477 | |
| Record name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-5-nitrobenzaldehyde | |
CAS RN |
98555-49-8 | |
| Record name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

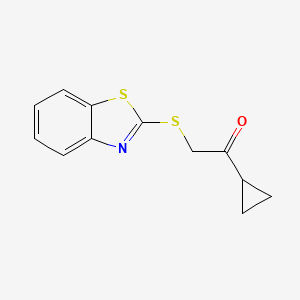

![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)
